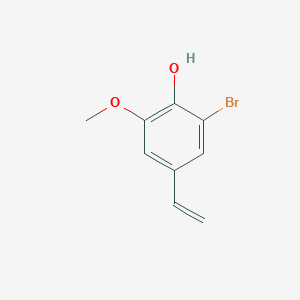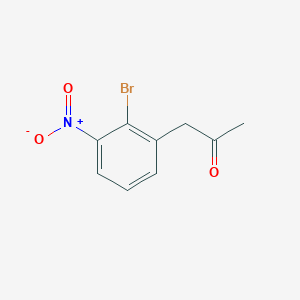
4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 4-fluorophenyl group and a butenone moiety. The molecular formula of this compound is C14H11FO2, and it has a molecular weight of 230.23 g/mol . Furan derivatives are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry .
Méthodes De Préparation
The synthesis of 4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the aldol condensation of furfural or its derivatives with appropriate ketones. For instance, furfural can be reacted with 4-fluorobenzaldehyde in the presence of a base to form the desired product . The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process .
Analyse Des Réactions Chimiques
4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Substitution: The furan ring and the fluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Applications De Recherche Scientifique
4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, furan derivatives are studied for their potential antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring and fluorophenyl group allow it to bind to various enzymes and receptors, leading to its biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity . Additionally, its interaction with cellular receptors can modulate signaling pathways, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one can be compared with other similar compounds to highlight its uniqueness:
4-(2-Furyl)but-3-en-2-one: This compound lacks the fluorophenyl group, which may result in lower biological activity compared to this compound.
(4-Fluorophenyl)(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methanamine: This compound contains a triazole ring instead of the butenone moiety, leading to different chemical and biological properties.
(Z)-4-(((4-Fluorophenyl)amino)(furan-2-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: This compound has a pyrazole ring and an amino group, which may result in different pharmacological activities compared to this compound.
Propriétés
Formule moléculaire |
C14H11FO2 |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
(E)-4-[5-(4-fluorophenyl)furan-2-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H11FO2/c1-10(16)2-7-13-8-9-14(17-13)11-3-5-12(15)6-4-11/h2-9H,1H3/b7-2+ |
Clé InChI |
ALPOUXTXBYWRCK-FARCUNLSSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)F |
SMILES canonique |
CC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13608196.png)



![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B13608231.png)

![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13608246.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde](/img/structure/B13608272.png)
